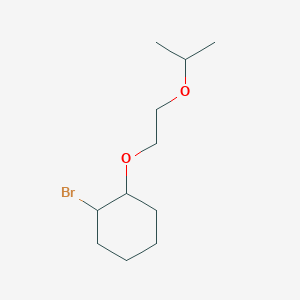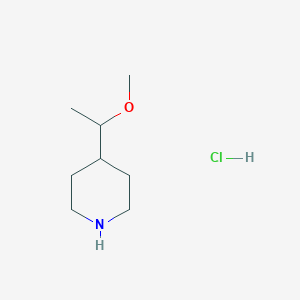
tert-butyl N-(2-bromo-5-fluoro-4-methoxyphenyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl N-(2-bromo-5-fluoro-4-methoxyphenyl)carbamate is an organic compound with the molecular formula C12H15BrFNO3 It is a derivative of carbamate, featuring a tert-butyl group, a bromine atom, a fluorine atom, and a methoxy group attached to a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(2-bromo-5-fluoro-4-methoxyphenyl)carbamate typically involves the reaction of 2-bromo-5-fluoro-4-methoxyaniline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any unwanted side reactions. The reaction mixture is stirred at room temperature for several hours until the formation of the desired product is complete. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to improve efficiency and reduce production costs.
化学反応の分析
Types of Reactions
Tert-butyl N-(2-bromo-5-fluoro-4-methoxyphenyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and tert-butyl alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Major Products Formed
Substitution Reactions: Products include various substituted derivatives depending on the nucleophile used.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the original compound.
Hydrolysis: Products include the corresponding amine and tert-butyl alcohol.
科学的研究の応用
Tert-butyl N-(2-bromo-5-fluoro-4-methoxyphenyl)carbamate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential use in drug development, particularly as a building block for designing new pharmaceuticals.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of tert-butyl N-(2-bromo-5-fluoro-4-methoxyphenyl)carbamate depends on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to various biological effects. The presence of the bromine, fluorine, and methoxy groups can influence the compound’s binding affinity and specificity for its targets, thereby modulating its activity.
類似化合物との比較
Similar Compounds
- Tert-butyl N-(2-bromo-5-fluorophenyl)carbamate
- Tert-butyl N-(2-bromo-5-methoxyphenyl)carbamate
- Tert-butyl N-(2-bromo-4-methoxyphenyl)carbamate
Uniqueness
Tert-butyl N-(2-bromo-5-fluoro-4-methoxyphenyl)carbamate is unique due to the specific combination of substituents on the phenyl ring. The presence of both fluorine and methoxy groups, along with the bromine atom, imparts distinct chemical and physical properties to the compound. These properties can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various research applications.
特性
分子式 |
C12H15BrFNO3 |
|---|---|
分子量 |
320.15 g/mol |
IUPAC名 |
tert-butyl N-(2-bromo-5-fluoro-4-methoxyphenyl)carbamate |
InChI |
InChI=1S/C12H15BrFNO3/c1-12(2,3)18-11(16)15-9-6-8(14)10(17-4)5-7(9)13/h5-6H,1-4H3,(H,15,16) |
InChIキー |
YLECGYIXBYSTNG-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1Br)OC)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![rac-(2R,3S)-2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]oxolan-3-amine dihydrochloride](/img/structure/B13494253.png)
![rac-(1R,4S,5S)-2-azabicyclo[2.2.1]heptane-5-carboxylic acid hydrochloride](/img/structure/B13494268.png)
![4-[(3-{[(Tert-butoxy)carbonyl]amino}propyl)(methyl)amino]butanoic acid](/img/structure/B13494275.png)
![2-[(Benzyloxy)methyl]-2-(trifluoromethyl)oxetane](/img/structure/B13494280.png)



![2-Azaspiro[4.4]nonan-6-one](/img/structure/B13494304.png)
![Ethyl 1-(iodomethyl)-3-(oxan-4-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13494311.png)

![3-(4-Bromophenyl)spiro[3.3]heptan-1-one](/img/structure/B13494325.png)


